Milbemycin A4 oxime

Analytical Chemistry Method Validation Reference Standard Qualification

Isolated Milbemycin A4 oxime (CAS 93074-04-5) eliminates confounding variability from the A3 congener present in commercial milbemycin oxime. The 14.0 Da mass difference from A3 oxime (MW 541.7 vs. 555.7) enables unambiguous MS discrimination, critical for stability-indicating HPLC methods and ICH forced degradation studies. Essential for ANDA regulatory submissions, efflux pump research (CgCDR1/PDH1 in Candida glabrata), and P-glycoprotein-mediated multidrug resistance reversal studies. ≥95% purity ensures data reproducibility.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
CAS No. 93074-04-5
Cat. No. B023078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
CAS93074-04-5
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
InChIKeyYCAZFHUABUMOIM-OWOPNLEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Milbemycin A4 Oxime (CAS 93074-04-5): Major Component of Milbemycin Oxime for Veterinary Parasiticide Research


Milbemycin A4 oxime (CAS 93074-04-5) is a semi-synthetic macrocyclic lactone belonging to the milbemycin class of anthelmintic and insecticidal agents. It is prepared via oxidation and subsequent oximation of milbemycin A4, a natural fermentation product of Streptomyces species [1]. The compound functions as a glutamate-gated chloride channel opener in invertebrate neurons, leading to parasite paralysis and death [2]. Milbemycin A4 oxime constitutes approximately 80% of the commercial antiparasitic drug substance milbemycin oxime, with milbemycin A3 oxime comprising the remaining 20% [3].

Why Milbemycin A4 Oxime (CAS 93074-04-5) Cannot Be Interchanged with Milbemycin A3 Oxime in Analytical and Formulation Workflows


Milbemycin oxime is a defined-ratio mixture (80:20 A4:A3) of two chemically distinct oxime derivatives with different molecular masses and chromatographic retention properties [1]. Substituting the mixture for the pure A4 component introduces a confounding variable in quantitative assays, stability studies, and biological evaluations, as the two components exhibit differential behavior under forced degradation conditions and may possess non-identical intrinsic biological activities [2]. For analytical method development, reference standard qualification, and mechanistic studies—particularly those investigating efflux pump modulation or species-specific antiparasitic activity—the isolated A4 oxime is required to ensure data reproducibility and to avoid ambiguity introduced by the presence of the A3 congener [3].

Product-Specific Quantitative Evidence for Milbemycin A4 Oxime (CAS 93074-04-5): Comparative Data Against Closest Analogs


Molecular Mass Differentiation: Milbemycin A4 Oxime vs. Milbemycin A3 Oxime for Analytical Identification

Milbemycin A4 oxime (C32H45NO7) has a molecular weight of 555.7 g/mol, whereas milbemycin A3 oxime (C31H43NO7) has a molecular weight of 541.7 g/mol, reflecting the difference of one methylene group in the side chain . This 14.0 Da mass difference provides unambiguous discrimination via LC-MS, enabling precise quantification of each component in mixture analysis and impurity profiling [1].

Analytical Chemistry Method Validation Reference Standard Qualification

Antifungal Efflux Pump Modulation: Milbemycin A4 Oxime Enhances Azole Susceptibility in C. glabrata

Milbemycin A4 oxime at 2.5 μg/mL blocks fluconazole efflux from a clinical isolate of C. glabrata and reduces the MICs of fluconazole and 4-nitroquinoline 1-oxide in wild-type strains [1]. In 28 clinical isolates of C. glabrata, milbemycin A4 oxime enhanced azole susceptibility fourfold . This efflux-blocking activity is not observed in strains lacking the CgCDR1 and PDH1 efflux pumps, confirming a mechanism-specific effect [1]. Direct comparative data for milbemycin A3 oxime in this assay system is not available in the primary literature.

Antifungal Resistance Efflux Pump Inhibition Candida glabrata

In Vitro Antifungal Growth Inhibition: MIC80 Values for Milbemycin A4 Oxime Against Clinical C. glabrata Isolates

Milbemycin A4 oxime inhibits the growth of clinical isolates of C. glabrata with MIC80 values ranging from 16 to >32 μg/mL [1]. This represents intrinsic antifungal activity independent of its efflux pump modulation effects. Data for the corresponding MIC80 of isolated milbemycin A3 oxime against the same C. glabrata panel is not reported in the accessible literature, limiting direct comparative assessment.

Antifungal Susceptibility Candida glabrata MIC Determination

P-Glycoprotein Modulation: Milbemycin A4 Oxime Enhances Adriamycin Accumulation in Resistant MCF-7 Breast Cancer Cells

Milbemycin A4 oxime enhances adriamycin-induced inhibition of cell growth and increases the intracellular accumulation of adriamycin and the P-glycoprotein substrate rhodamine 123 in adriamycin-resistant, but not adriamycin-sensitive, MCF-7 breast cancer cells in a concentration-dependent manner . This indicates a P-glycoprotein inhibitory function. Whether milbemycin A3 oxime exhibits comparable P-glycoprotein modulatory activity is not established in the primary literature; the available mechanistic studies have been conducted exclusively with the purified A4 oxime.

Multidrug Resistance P-glycoprotein Cancer Research

Forced Degradation Pathway Differentiation: Milbemycin A4 Oxime vs. Milbemycin A3 Oxime Under ICH Stress Conditions

Under forced degradation conditions prescribed by ICH Q1A(R2) guidelines, milbemycin A4 oxime (MO A4) and milbemycin A3 oxime (MO A3) generate distinct degradation products [1]. A total of twelve major degradation products were observed across various stress conditions, with MO A4 and MO A3 following separate degradation pathways [1]. The H2O2-induced oxidative degradation product of MO A4 was identified as 3,4-dihydroperoxide MO A4, which was isolated and characterized by NMR; this specific degradation pathway is unique to the A4 scaffold [1].

Stability-Indicating Methods Forced Degradation Pharmaceutical Analysis

Optimal Research and Industrial Application Scenarios for Milbemycin A4 Oxime (CAS 93074-04-5) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for LC-MS Method Development and Impurity Profiling of Milbemycin Oxime Drug Substance

The 14.0 Da mass difference between milbemycin A4 oxime (555.7 g/mol) and A3 oxime (541.7 g/mol) enables precise mass spectrometric discrimination. Pure A4 oxime serves as an essential reference standard for developing stability-indicating HPLC methods and for identifying degradation products specific to the A4 scaffold under ICH stress conditions [1]. Regulatory submissions (e.g., ANDA) require component-specific characterization that cannot be achieved using the A3/A4 mixture alone.

Mechanistic Studies of Azole Efflux Pump Modulation and Antifungal Resistance Reversal in Candida glabrata

Milbemycin A4 oxime at 2.5 μg/mL blocks fluconazole efflux from C. glabrata clinical isolates and enhances azole susceptibility fourfold in 28 clinical isolates . This efflux-blocking activity is dependent on the presence of CgCDR1 and PDH1 pumps . The pure A4 oxime is required for these mechanistic investigations to avoid confounding effects from the A3 component, whose activity in this system remains uncharacterized.

P-Glycoprotein-Mediated Multidrug Resistance Research in Cancer Cell Models

Milbemycin A4 oxime concentration-dependently increases intracellular accumulation of the P-glycoprotein substrates adriamycin and rhodamine 123 in adriamycin-resistant MCF-7 breast cancer cells, but not in sensitive cells . This selective activity makes pure A4 oxime a useful probe compound for studying P-glycoprotein function and multidrug resistance reversal mechanisms, without the ambiguity introduced by the A3 component present in the commercial mixture.

Structure-Activity Relationship (SAR) Studies Within the Milbemycin Class

The MIC80 range of 16 to >32 μg/mL for milbemycin A4 oxime against C. glabrata clinical isolates provides a defined baseline for SAR investigations. Using the isolated A4 oxime rather than the A3/A4 mixture allows researchers to attribute observed biological effects unambiguously to the A4 scaffold, facilitating rational design of analogs with improved antifungal or antiparasitic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.